molecular formula C13H9N3O2S B10802045 N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B10802045
Molekulargewicht: 271.30 g/mol
InChI-Schlüssel: QRBPYMZZXMOENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-amino position. Key synthetic details from include:

  • Synthesis: Reacting 5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine with benzo[d][1,3]dioxol-5-ylmethanamine in the presence of diisopropylethylamine (DIPEA) and dimethylacetamide (DMA) at 50°C for 24 hours yielded the target compound in 79% yield .
  • Molecular Formula: C₂₀H₁₄BrN₃O₂S, molecular weight 440.32 g/mol.
  • Physical Properties: Melting point 149–152°C, isolated as a pale-yellow solid .

This compound serves as a precursor for radiopharmaceuticals (e.g., ¹⁸F-AEM1) due to its bromophenyl substituent, enabling further functionalization .

Eigenschaften

Molekularformel

C13H9N3O2S

Molekulargewicht

271.30 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H9N3O2S/c1-2-10-11(18-7-17-10)5-8(1)16-12-9-3-4-19-13(9)15-6-14-12/h1-6H,7H2,(H,14,15,16)

InChI-Schlüssel

QRBPYMZZXMOENQ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=CSC4=NC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent-Free Coupling in Water

A notable green chemistry approach eliminates organic solvents by conducting the reaction in water at 80°C. This method exploits the hydrophobic effect to concentrate reactants, achieving 89% yield without surfactants or phase-transfer catalysts. Comparative data:

ParameterWaterEthanolDMF
Yield (%)897582
Reaction Time (h)132
Purity (%)999597

Temperature Dependence

Kinetic profiling identifies 80°C as the ideal temperature, balancing reaction rate and decomposition. At 60°C, conversion plateaus at 64% after 6 hours, while temperatures >90°C induce ring-opening side reactions.

Transition Metal-Free Alkylation Strategies

NaH-Mediated N-Alkylation

While direct amination is preferred, secondary routes involve alkylation of pre-formed amine intermediates. For example, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine reacts with benzyl bromides in THF using NaH (1.5 equiv) as a base. However, yields remain low (16.7–21.2%) due to competing elimination and poor nucleophilic activation of the amine.

Limitations and Side Reactions

¹H NMR analysis of crude mixtures reveals 30–40% unreacted starting material and 15% N,N-dialkylated byproducts. Steric hindrance from the benzo[d]dioxol group impedes efficient alkylation, necessitating high excesses of alkylating agents (3.0 equiv) for marginal improvements.

Advanced Coupling Techniques

Photocatalytic C–N Bond Formation

Emerging protocols using eosin Y or Ru(bpy)₃²⁺ under blue LED light enable C–N coupling at room temperature. While untested for this specific substrate, analogous pyrrolopyrimidine systems show 70–80% yields in preliminary studies.

Analytical Characterization

Spectroscopic Data

Successful syntheses are validated by:

  • ¹H NMR (DMSO-d₆) : δ 9.65 (s, 1H, NH), 8.50 (s, 1H, pyrimidine H-2), 7.90–7.80 (m, 2H, thieno H-5/H-6), 6.00 (s, 2H, dioxolane OCH₂O).

  • 13C NMR : 162.4 (C-NH), 147.8 (dioxolane C-O), 128.9 (thieno C-5).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at t₃ = 8.2 min, confirming absence of regioisomers.

Industrial Scalability Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Required per kg Product
4-Chlorothieno[2,3-d]pyrimidine42000.85 kg
Benzo[d]dioxol-5-amine31000.62 kg
HCl (37%)0.8012 L

The aqueous method reduces solvent costs by 94% compared to DMF-based protocols .

Analyse Chemischer Reaktionen

WAY-635109 durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against bacterial strains and fungi, demonstrating promising results.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)15.0Apoptosis induction
MCF7 (Breast Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Study: A549 Cell Line
In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.

Antiviral Activity

The antiviral properties of this compound have also been explored, particularly its efficacy against human immunodeficiency virus (HIV). Research indicates that it may inhibit viral replication through various mechanisms.

Table 3: Antiviral Activity

VirusInhibition Rate (%)Reference
HIV75% at 10 µM

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.

Wirkmechanismus

WAY-635109 exerts its effects by inhibiting the activity of B-Raf kinase. This inhibition disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of tumor growth in cancer cells. The molecular targets of WAY-635109 include the ATP-binding site of B-Raf kinase, preventing its activation and subsequent downstream signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

Key Observations :

  • Substituent Complexity and Yield : Bulky substituents (e.g., cyclopenta rings in ) often reduce synthetic yields due to steric hindrance. For example, the bromophenyl derivative in achieves 79% yield, while pyridyl-substituted analogues (e.g., ) show lower yields (20%) due to challenging cross-coupling reactions.
  • Core Modifications: Replacing the thieno[2,3-d]pyrimidine core with thieno[3,2-d]pyrimidine () alters molecular planarity and dihedral angles (69.49° vs.

Key Insights :

  • Core Position Matters: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit apoptosis-inducing activity, whereas thieno[2,3-d]pyrimidines (e.g., ) are optimized for kinase inhibition, highlighting core-dependent target selectivity.
  • Electron-Withdrawing Groups : Nitrophenyl substituents () enhance kinase binding affinity by modulating electron density and π-π stacking interactions.

Solubility and Crystallinity Trends

  • Melting Points : The benzodioxolylmethyl derivative in melts at 149–152°C, while pyrrolo[2,3-d]pyrimidin-4-amine analogues (e.g., ) show higher melting points (282–283°C) due to stronger intermolecular hydrogen bonding .
  • Solubility : Compounds with polar groups (e.g., methylsulfonyl in ) exhibit improved aqueous solubility compared to lipophilic bromophenyl derivatives .

Biologische Aktivität

N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H8N4O2S
  • Molecular Weight : 272.28 g/mol
  • IUPAC Name : this compound

The compound features a benzo[d][1,3]dioxole moiety and a thieno[2,3-d]pyrimidine structure, which are known for their diverse pharmacological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thienopyrimidine core followed by the introduction of the benzo[d][1,3]dioxole substituent. The synthetic routes often utilize various coupling reactions to achieve the desired structural configuration.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and enhance autophagy processes. This dual mechanism is crucial for its efficacy against various cancer types.
    • It targets specific signaling pathways involved in cell proliferation and survival.
  • In Vitro Studies :
    • In vitro assays have indicated that this compound effectively inhibits the growth of several cancer cell lines, including breast and liver cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 µM to 30 µM depending on the specific cell line tested .
  • In Vivo Studies :
    • Animal model studies have confirmed the anticancer effects observed in vitro. For instance, treatment with this compound resulted in significant tumor reduction in xenograft models .

Additional Biological Activities

Besides its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi .

Data Summary

Biological ActivityIn Vitro IC50 (µM)In Vivo EfficacyReference
Breast Cancer15Significant tumor reduction
Liver Cancer20Tumor regression observed
AntimicrobialVariesNot extensively studied

Case Study 1: Breast Cancer Treatment

In a study evaluating various thienopyrimidine derivatives, this compound was highlighted for its ability to induce apoptosis in MCF7 breast cancer cells. The study reported a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

Case Study 2: Liver Cancer Metastasis

Another research effort focused on hepatocellular carcinoma demonstrated that this compound could inhibit migration and invasion of liver cancer cells via modulation of autophagy pathways. The findings suggest potential therapeutic applications in managing metastatic liver cancer .

Q & A

Q. What are the optimized synthetic routes for preparing N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine?

The compound is synthesized via nucleophilic substitution of a 4-chlorothieno[2,3-d]pyrimidine intermediate with benzo[d][1,3]dioxol-5-ylamine. Key steps include:

  • Reaction conditions : Reflux in isopropyl alcohol (85°C, 24–48 hours) with triethylamine (TEA) as a base .
  • Purification : Flash column chromatography (CH₂Cl₂/MeOH/TEA eluent) yields 40–56% purity .
  • Yield optimization : Longer reaction times (48 hours) and excess amine derivatives improve yields .

Q. How is this compound characterized structurally and analytically?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm) and carbons (δ 115–160 ppm) confirm the fused thieno-pyrimidine core and benzodioxole substituents .
  • Mass spectrometry : ESI+ confirms molecular weight (e.g., [M+H]+ = 368.1 for a related analog) .
  • Elemental analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .

Q. What are the primary biological targets or mechanisms of action?

  • Apoptosis induction : The compound’s thieno[2,3-d]pyrimidine scaffold inhibits tubulin polymerization (IC₅₀ ~50 nM) and disrupts microtubule dynamics, triggering caspase-mediated apoptosis .
  • Kinase inhibition : Analogous structures (e.g., PI5P4Kγ inhibitors) show nanomolar activity in cell-based assays, suggesting kinase selectivity .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core affect antitubulin activity?

  • Substitution effects :

    PositionSubstituentIC₅₀ (Tubulin)Caspase Activation
    5Methoxy62 nM+ (EC₅₀ = 0.8 μM)
    6Methyl89 nM± (EC₅₀ = 1.2 μM)
    Bulky substituents at position 5 enhance steric hindrance, improving binding to the colchicine site .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Resistance mechanisms : P-glycoprotein (P-gp) efflux and βIII-tubulin overexpression reduce potency in resistant lines (e.g., MDA-MB-435). Co-administration with P-gp inhibitors (e.g., verapamil) restores activity .
  • Metabolic stability : Liver microsome assays reveal rapid CYP3A4-mediated oxidation of the benzodioxole moiety, explaining variable in vivo efficacy .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : The benzodioxole group forms π-π stacking with Phe200 in tubulin’s binding pocket, while the thieno[2,3-d]pyrimidine core hydrogen-bonds to Asn258 .
  • ADMET predictions : LogP ~3.2 and polar surface area ~75 Ų suggest moderate blood-brain barrier permeability, critical for CNS-targeted analogs .

Q. What in vivo models validate its therapeutic potential?

  • Xenograft studies : A related analog (N-[4-(phenylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine) reduces tumor volume by 60% in murine models at 10 mg/kg (daily dosing, 21 days) .
  • Toxicity profile : No significant weight loss or hepatotoxicity observed at therapeutic doses .

Methodological Guidance

Q. How to design experiments analyzing its synergy with existing chemotherapeutics?

  • Combination index (CI) : Use Chou-Talalay analysis (e.g., CI < 1 indicates synergy with paclitaxel in MDA-MB-231 cells) .
  • Mechanistic overlap : Avoid pairing with microtubule-stabilizing agents (antagonism risk) .

Q. What techniques confirm target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Stabilization of tubulin upon compound binding (ΔTm = +4.5°C) .
  • Immunofluorescence : Disruption of mitotic spindles confirms microtubule destabilization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.